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  • Product: Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanism of Action of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate Derivatives

Executive Summary The development of novel therapeutic agents frequently relies on versatile chemical scaffolds that can mimic endogenous molecules while offering superior pharmacokinetic properties. Ethyl 3-oxo-2,3-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutic agents frequently relies on versatile chemical scaffolds that can mimic endogenous molecules while offering superior pharmacokinetic properties. Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate (CAS No. 2090849-75-3) has emerged as a highly valuable building block in medicinal chemistry[1]. With a molecular weight of 207.19 g/mol and an XLogP3 of ~1.4, this scaffold provides an optimal balance of lipophilicity and structural rigidity[1].

The 3-oxo-2,3-dihydrobenzo[d]isoxazole core (which exists in tautomeric equilibrium with 3-hydroxybenzo[d]isoxazole) acts as a potent bioisostere for carboxylic acids and phenols. Meanwhile, the ethyl ester at the 6-position serves as a synthetic handle for rapid diversification via saponification and amide coupling. Recent pharmacological evaluations of its derivatives have uncovered profound mechanisms of action, most notably the targeted inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) transcription[2] and the state-dependent blockade of voltage-gated sodium channels (NaV1.1)[3].

This technical guide synthesizes the core mechanisms, quantitative bioactivity data, and self-validating experimental protocols used to evaluate these derivatives.

Mechanism I: Hypoxia-Inducible Factor-1α (HIF-1α) Transcriptional Inhibition

Causality and Pathway Dynamics

HIF-1α is a master transcriptional regulator implicated in tumor angiogenesis, metastasis, and metabolic reprogramming. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and targeted for proteasomal degradation. During hypoxia, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs) to drive the transcription of genes like VEGF and PDK1[4].

Benzo[d]isoxazole derivatives synthesized from the 6-carboxylate scaffold have demonstrated the ability to disrupt this pathway. Crucially, mechanistic studies reveal that these compounds are on-target transcriptional inhibitors; they do not induce the degradation of the HIF-1α protein itself, but rather prevent its ability to successfully drive downstream gene expression[2].

HIF1_Pathway Hypoxia Hypoxia / CoCl2 Exposure HIF1a HIF-1α Protein Stabilization Hypoxia->HIF1a Translocation Nuclear Translocation HIF1a->Translocation Dimerization Dimerization with HIF-1β Translocation->Dimerization HRE Binding to Hypoxia Response Element (HRE) Dimerization->HRE Transcription Target Gene Transcription (VEGF, PDK1) HRE->Transcription Inhibitor Benzo[d]isoxazole Derivatives Inhibitor->Transcription Transcriptional Inhibition

Fig 1: HIF-1α signaling pathway and transcriptional inhibition by benzo[d]isoxazole derivatives.

Quantitative Bioactivity

The functionalization of the 6-carboxylate group into N-phenyl carboxamides yields compounds with remarkable potency. Analogs 15 and 31 have shown IC50 values in the low nanomolar range without exhibiting general cytotoxicity[4],[2].

CompoundTarget MechanismIC50 (nM)Cytotoxicity (>50 µM)Reference
Analog 15 HIF-1α Transcription24None[4],[2]
Analog 31 HIF-1α Transcription24None[4],[2]
LW6 (Control) HIF-1α Protein Degradation~100N/A[2]
Experimental Protocol: Self-Validating Dual-Luciferase Reporter Assay

To validate the transcriptional inhibition of HIF-1α, a Dual-Luciferase Reporter Assay is employed[4]. This protocol is designed as a self-validating system to eliminate false positives caused by compound toxicity.

  • Cell Seeding & Co-Transfection: Plate HEK293T cells in 96-well plates. Co-transfect the cells with a plasmid containing an HRE driving Firefly luciferase, and a constitutively active CMV promoter driving Renilla luciferase.

    • Causality: HEK293T cells are selected for their high transfection efficiency. The Renilla construct acts as an internal, constitutive control. Normalizing the Firefly signal against the Renilla signal ensures that any observed decrease in luminescence is due to true HIF-1α inhibition, not non-specific cell death or poor transfection[4].

  • Compound Treatment & Hypoxia Induction: Pre-treat the cells with varying concentrations of the benzo[d]isoxazole derivative. Induce hypoxia by incubating in 1% O₂ or by adding Cobalt Chloride (CoCl₂).

    • Causality: CoCl₂ acts as a chemical hypoxia mimetic by competitively inhibiting PHDs, forcing the stabilization of HIF-1α and the subsequent activation of the HRE reporter[4].

  • Lysis and Measurement: Lyse the cells and sequentially measure Firefly luminescence, followed by quenching and measurement of Renilla luminescence.

  • Data Normalization: Calculate the ratio of Firefly to Renilla activity. A dose-dependent decrease in this ratio confirms on-target transcriptional inhibition[4].

Mechanism II: Voltage-Gated Sodium Channel (NaV1.1) Modulation

Causality and Pathway Dynamics

Beyond oncology, benzo[d]isoxazole derivatives exhibit potent anticonvulsant properties. The primary mechanism of action is the selective, state-dependent blockade of the voltage-gated sodium channel NaV1.1[3].

In epileptic phenotypes, neuronal hyperexcitability is driven by rapid action potential firing. Benzo[d]isoxazole derivatives bind preferentially to the inactivated state of the NaV1.1 channel. By stabilizing the inactivated conformation, these compounds selectively suppress high-frequency, seizure-inducing firing while sparing normal, low-frequency action potentials[3].

PatchClamp_Workflow Prep 1. Cell Prep (NaV1.1 Expressing) Config 2. Whole-Cell Configuration Prep->Config Baseline 3. Baseline Recording Config->Baseline Perfusion 4. Compound Perfusion Baseline->Perfusion Record 5. State-Dependent Recording Perfusion->Record Washout 6. Washout & Validation Record->Washout

Fig 2: Step-by-step whole-cell patch-clamp electrophysiology workflow for NaV1.1 validation.

Quantitative Bioactivity

In vivo murine models (Maximal Electroshock Seizure, MES) demonstrate that specific derivatives (e.g., Z-6b) offer a high Protective Index (PI), outperforming classical antiseizure medications like Phenytoin[3].

CompoundTargetED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
Z-6b NaV1.120.5211.910.3[3]
Phenytoin (Control) NaV (Non-selective)9.565.56.9[3]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To validate NaV1.1 blockade, researchers utilize whole-cell patch-clamp electrophysiology[3].

  • Cell Preparation: Utilize mammalian cells (e.g., HEK293T or CHO) stably transfected with human NaV1.1 channels.

    • Causality: Stable expression ensures consistent channel density across the membrane, which is critical for generating reproducible macroscopic current recordings[3].

  • Whole-Cell Configuration: Form a high-resistance gigaseal (>1 GΩ) between the glass pipette and the cell membrane, then apply brief suction to rupture the patch.

    • Causality: This configuration establishes electrical continuity between the pipette solution and the cell interior, allowing precise voltage control (voltage-clamp) and accurate measurement of inward sodium currents[3].

  • Voltage Protocol Application: Apply depolarizing voltage steps (e.g., from a holding potential of -120 mV to 0 mV) to elicit sodium currents.

    • Causality: By varying the holding potential or applying high-frequency pulse trains, researchers can isolate the compound's affinity for the resting versus the inactivated state of the channel[3].

  • Compound Perfusion & Washout: Perfuse the benzo[d]isoxazole derivative into the extracellular bath and record the reduction in peak current. Follow this with a buffer washout step.

    • Causality: The washout step serves as a critical self-validating control. If the current recovers upon washout, it proves that the blockade is a reversible pharmacological interaction and not an artifact of cell death or membrane degradation[3].

Conclusion

The Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate scaffold is a highly privileged structure in modern drug discovery. By leveraging its bioisosteric properties and synthetic tractability, researchers have developed derivatives capable of modulating complex intracellular targets like HIF-1α transcription and membrane-bound targets like NaV1.1. As demonstrated by the rigorous, self-validating protocols outlined above, this class of compounds holds significant promise for the development of next-generation oncology and neurology therapeutics. Additionally, emerging research highlights the potential of related isoxazole derivatives as potent anti-inflammatory agents via COX-2 inhibition[5], further underscoring the versatility of this chemical space.

References

  • ACS Chemical Neuroscience. "Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1". ACS Chem. Neurosci. 2022. Available at: [Link]

  • ACS Medicinal Chemistry Letters. "Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors". ACS Med. Chem. Lett. 2022. Available at: [Link]

  • PubMed Central (PMC). "Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents". Heliyon. 2024. Available at: [Link]

Sources

Exploratory

Discovery and Isolation Pathways for Benzisoxazole Carboxylate Derivatives: A Technical Guide

Executive Summary Benzisoxazole carboxylate derivatives represent a privileged scaffold at the intersection of medicinal chemistry and physical organic chemistry. Pharmacologically, the 1,2-benzisoxazole core serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzisoxazole carboxylate derivatives represent a privileged scaffold at the intersection of medicinal chemistry and physical organic chemistry. Pharmacologically, the 1,2-benzisoxazole core serves as a highly effective bioisosteric replacement for benzoyl functionalities, forming the backbone of numerous antipsychotic, antimicrobial, and anticonvulsant agents[1]. Mechanistically, specific derivatives—most notably the 6-nitrobenzisoxazole-3-carboxylate anion—serve as self-validating probes for the Kemp elimination, a model reaction used to evaluate the efficacy of computationally designed enzymes and micellar catalysis[2][3].

This whitepaper provides an authoritative analysis of the synthetic discovery pathways, isolation methodologies, and mechanistic applications of benzisoxazole carboxylates.

Discovery and Synthetic Pathways

The synthesis of benzisoxazole-3-carboxylates relies on constructing the thermodynamically stable 1,2-benzisoxazole core, followed by C3 functionalization or direct cycloaddition. The choice of synthetic route is dictated by the availability of precursors and the desired substitution pattern.

Route A: [3+2] Cycloaddition via in situ Nitrile Oxides

The most versatile method for generating highly functionalized benzisoxazole libraries is the [3+2] cycloaddition between arynes and nitrile oxides[4].

  • Causality in Experimental Design: Nitrile oxides are highly reactive and prone to unwanted dimerization into furoxans. To prevent this, hydroximidoyl chlorides are treated with silver carbonate (Ag₂CO₃) rather than standard amine bases. Ag₂CO₃ provides a mild, heterogeneous basic environment that slowly generates the nitrile oxide in situ, keeping its steady-state concentration low and thereby maximizing the cross-coupling yield with the aryne[5].

Route B: Base-Promoted Cyclization of o-Substituted Aryloximes

When specific stereoelectronic control is required, ring closure of oxime O-sulfonates or o-substituted aryloximes is preferred.

  • Causality in Experimental Design: Cyclization via C-O bond formation is driven by basic conditions (e.g., KOH or t-BuOK in DMF). The base deprotonates the oxime, increasing its nucleophilicity, which then attacks the adjacent electrophilic aromatic carbon, displacing the leaving group (e.g., a halogen or sulfonate) to form the heterocyclic core[6].

Synthetic logic for 1,2-benzisoxazole carboxylate derivatives.

Isolation and Purification Workflows

The isolation of benzisoxazole carboxylates must account for the removal of inorganic byproducts (especially silver salts if Ag₂CO₃ was utilized) and unreacted starting materials. The following protocol outlines a self-validating system for high-purity isolation.

Step-by-Step Methodology
  • Reaction Quenching and Primary Filtration: Terminate the reaction by cooling the vessel to 15–20 °C. Filter the crude mixture through a pad of Celite under vacuum. Rationale: This step quantitatively removes precipitated AgCl and residual Ag₂CO₃, preventing metal-catalyzed degradation during subsequent concentration[5]. Wash the filter cake thoroughly with tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Solvent Exchange and Extraction: Concentrate the filtrate in vacuo to remove the primary reaction solvent. Redissolve the crude organic residue in ethyl acetate (EtOAc) to prepare for liquid-liquid extraction[7].

  • Aqueous Washing Phase:

    • Wash the organic layer with distilled water to remove highly polar impurities.

    • Wash with 5% aqueous NaHCO₃. Rationale: This neutralizes residual acidic byproducts and deprotonates unreacted carboxylic acids, partitioning them into the aqueous layer while the target ester/carboxylate remains in the organic phase[8].

    • Wash with saturated brine to reduce the water content in the organic phase via osmotic pressure.

  • Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄. Filter out the hydrated drying agent.

  • Concentration and Final Purification: Concentrate the filtrate under reduced pressure. Purify the target benzisoxazole-3-carboxylate via short-path silica gel column chromatography (utilizing a hexane/EtOAc gradient) or via crystallization from CH₂Cl₂/petroleum ether[6].

Standard isolation and purification workflow for benzisoxazoles.

Mechanistic Probing: The Kemp Decarboxylation

Beyond their therapeutic value, benzisoxazole-3-carboxylates are critical tools in physical organic chemistry. The decarboxylation of 6-nitrobenzisoxazole-3-carboxylate (the Kemp elimination) is widely used to probe the catalytic efficiency of designed enzymes and micellar environments[2][3].

Causality of the Probe: Why is this specific derivative the gold standard for testing microenvironments? The reaction proceeds via a concerted, E1cB-like mechanism where proton transfer and decarboxylation trigger the cleavage of the N-O bond, yielding a salicylonitrile derivative and CO₂[3].

In a bulk aqueous environment, water molecules strongly stabilize the ground state of the substrate via hydrogen bonding to the carboxylate group, which significantly raises the activation energy barrier. However, when the substrate enters a hydrophobic, low-polarity microenvironment (such as the core of a didodecyldialkylammonium micelle or the active site of a computationally designed enzyme), the substrate is desolvated. This desolvation, combined with the stabilization of the charge-delocalized transition state, accelerates the decarboxylation rate by several orders of magnitude[2]. Thus, the reaction rate serves as a direct, quantifiable proxy for the hydrophobicity and catalytic architecture of the host environment.

Kemp elimination pathway of benzisoxazole-3-carboxylate.

Quantitative Data Summary

The table below summarizes the typical reaction conditions, synthetic pathways, and expected yields for the generation and functionalization of benzisoxazole carboxylate derivatives based on established literature protocols.

Synthetic PathwayReagents & ConditionsPrimary SolventTypical YieldRef
[3+2] Cycloaddition (Nitrile Oxide + Aryne)Ag₂CO₃, 15–25 °C, 3–4 hTHF80–90%[5]
Base-Promoted Cyclization (o-aryloximes)KOH or t-BuOK, Room TempDMF or H₂O56–95%[6]
Glucosylation (Benzisoxazole-3-carboxylic acid)TBAB (PTC), 10% NaOH, 50 °CCH₂Cl₂~67%[8]
Decarboxylation (Kemp Elimination Probe)Didodecyldialkylammonium halidesAqueous / MicellarQuantitative (Rate dependent)[2]

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Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies Utilizing Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols Executive Summary & Strategic Utility Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Strategic Utility

Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate (CAS: 2090849-75-3) is a highly versatile, bifunctional heterocyclic building block increasingly utilized in modern medicinal chemistry. Structurally, it features a reactive N-O bond adjacent to a carbonyl group, paired with an electron-withdrawing ethyl carboxylate at the 6-position.

In drug development, this scaffold serves two divergent, highly valuable strategic purposes:

  • As an Electrophilic Coupling Partner (N-O Cleavage): The thermodynamically weak N-O bond can act as an internal oxidant in transition-metal-catalyzed cross-couplings, allowing the transfer of a functionalized salicylate/salicylamide motif to a target molecule.

  • As a Bioisosteric Scaffold (Intact Ring): When the N-O bond is preserved, the intact 3-oxo-2,3-dihydrobenzo[d]isoxazole core acts as a metabolically stable bioisostere for methyl esters or salicylic acids, a strategy famously employed in the development of ADAM HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) 1.

This guide delineates the mechanistic causality behind these two pathways and provides self-validating experimental protocols for executing both modalities with high fidelity.

Mechanistic Paradigms in Palladium Catalysis

To successfully deploy Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate, chemists must precisely control the catalytic environment to dictate whether the N-O bond cleaves or remains intact.

Pathway A: N-O Bond Activation (Ring-Opening Cross-Coupling)

The N-O bond in benzo[d]isoxazol-3-ones possesses a low bond dissociation energy. The ethyl carboxylate at the 6-position is para to the C3a bridgehead carbon. Through resonance, this electron-withdrawing group depletes electron density from the isoxazolone core, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the N-O bond. This polarization dramatically accelerates the oxidative addition of low-valent transition metals like Pd(0) or Ni(0) into the N-O bond 2. The resulting Pd(II) intermediate undergoes transmetalation with a coupling partner (e.g., an arylboronic acid) followed by reductive elimination, yielding an ortho-substituted salicylamide derivative.

Pathway B: Intact Scaffold Functionalization

If the goal is to retain the heterocycle, the N-H proton can be functionalized via Buchwald-Hartwig amination or alkylation. The electron-withdrawing 6-carboxylate lowers the pKa of the N-H proton, making it highly amenable to deprotonation by mild bases (like Cs₂CO₃). By utilizing bulky, electron-rich phosphine ligands (e.g., BrettPhos) that favor rapid reductive elimination, the catalytic cycle outpaces any background N-O cleavage, successfully yielding intact, N-arylated bioisosteres. Similar preservation of the N-O bond is observed in copper-catalyzed domino arylations 3.

DivergentReactivity Reagent Ethyl 3-oxo-2,3-dihydrobenzo[d] isoxazole-6-carboxylate PathwayA Pathway A: N-O Bond Cleavage (Internal Oxidant) Reagent->PathwayA Pd(0) / Arylboronic Acid (Oxidative Addition) PathwayB Pathway B: Intact Scaffold (N-H Functionalization) Reagent->PathwayB Pd(0) / Aryl Halide (Buchwald-Hartwig) ProductA Ring-Opened Products (Salicylamide Derivatives) PathwayA->ProductA ProductB Intact Bioisosteres (e.g., ADAM NNRTIs) PathwayB->ProductB

Fig 1: Divergent cross-coupling pathways of benzo[d]isoxazol-3-ones based on catalytic conditions.

Quantitative Data: Condition Optimization

The following table summarizes the optimized parameters required to selectively drive the reaction down either Pathway A or Pathway B.

ModalityCatalyst SystemBaseSolventTemp (°C)Target OutcomeTypical Yield
Ring-Opening Suzuki Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane80N-O Cleavage / C-C Formation75–90%
Intact N-Arylation Pd(OAc)₂ / BrettPhosCs₂CO₃Toluene100N-C Formation (Intact Ring)65–85%
Intact N-Alkylation (Control)NoneK₂CO₃DMF60N-Alkylation (Intact Ring)>90%

Experimental Protocols

Protocol 1: Pd-Catalyzed Ring-Opening Suzuki-Miyaura Coupling

Objective: Synthesize functionalized 4-(ethoxycarbonyl)-2-hydroxybenzamides via N-O bond cleavage.

Causality & Design:

  • Ligand Choice: XPhos is utilized because its steric bulk stabilizes the active Pd(0) species and accelerates the reductive elimination step, preventing catalyst poisoning by the strongly coordinating amide product.

  • Solvent/Base: 1,4-Dioxane provides a moderately polar environment that dissolves both the organic substrate and K₃PO₄. K₃PO₄ is strong enough to drive transmetalation but mild enough to prevent the hydrolysis of the ethyl ester at the 6-position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv, 0.75 mmol), Pd₂(dba)₃ (2.5 mol%, 0.0125 mmol), XPhos (10 mol%, 0.05 mmol), and anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol).

  • Degassing: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (2.5 mL, 0.2 M) via syringe.

  • Reaction: Seal the tube and stir the mixture at 80 °C for 12 hours.

  • Validation Check: Monitor by LC-MS or TLC. Self-Validating Metric: The disappearance of the highly UV-active starting material and the emergence of a more polar spot (the secondary amide) indicates successful N-O cleavage. If starting material persists, catalyst oxidation has occurred; ensure rigorous solvent degassing in future runs.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the target salicylamide.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (N-O Bond Cleavage) Pd0->OxAdd + Benzisoxazol-3-one PdII Pd(II) Intermediate (Aryl-Pd-Amide) OxAdd->PdII TransMet Transmetalation (with Aryl-B(OH)2) PdII->TransMet + Base PdII_2 Diaryl Pd(II) Species TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Salicylamide) RedElim->Product

Fig 2: Mechanism of Pd-catalyzed ring-opening cross-coupling via N-O bond oxidative addition.

Protocol 2: Intact Scaffold N-Arylation (Buchwald-Hartwig Coupling)

Objective: Direct N-arylation to integrate the intact 2,3-dihydrobenzo[d]isoxazole core into a larger pharmacophore.

Causality & Design:

  • Ligand Choice: BrettPhos is explicitly selected due to its exceptional efficacy in coupling primary amides and sensitive N-H heterocycles. Its biaryl phosphine framework prevents the formation of inactive bis(heteroaryl)palladium resting states.

  • Base Selection: Cs₂CO₃ is chosen over alkoxides (like NaOtBu). The large cesium counterion enhances carbonate solubility in toluene and increases the nucleophilicity of the deprotonated benzisoxazolone, accelerating transmetalation without causing base-induced ring degradation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried vial, add Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate (1.0 equiv, 0.5 mmol), aryl iodide (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (5 mol%, 0.025 mmol), BrettPhos (10 mol%, 0.05 mmol), and Cs₂CO₃ (1.5 equiv, 0.75 mmol).

  • Atmosphere: Purge the vial with Argon for 5 minutes.

  • Solvent: Add anhydrous toluene (2.5 mL, 0.2 M).

  • Reaction: Stir vigorously at 100 °C for 16 hours.

  • Validation Check: Self-Validating Metric: To validate the integrity of the catalytic cycle against thermal degradation, perform a control reaction omitting the aryl iodide. Quantitative recovery of the starting material confirms that thermal/base-mediated N-O cleavage is successfully suppressed under these specific conditions.

  • Workup & Purification: Cool the mixture, filter through Celite, wash with DCM, concentrate, and purify via silica gel chromatography to yield the N-arylated bioisostere.

References

  • Title: Synthesis, Anti-HIV Activity, and Metabolic Stability of New Alkenyldiarylmethane (ADAM) HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Structural Evidence for Aromatic Heterocycle N–O Bond Activation via Oxidative Addition Source: ACS Publications / Organometallics URL: [Link]

  • Title: Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Application

Application Notes and Protocols for Characterizing Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate in Cell-Based Assays

Introduction: Unveiling the Bioactivity of a Novel Isoxazole Compound The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Bioactivity of a Novel Isoxazole Compound

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate is a novel compound within this class, and its biological effects are yet to be fully elucidated. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of this compound.

This document is not a rigid template but rather a dynamic guide. As a senior application scientist, the following protocols and workflows have been designed to be both robust and adaptable, allowing for the thorough characterization of a novel chemical entity. The experimental choices are explained to provide a deeper understanding of the underlying principles, ensuring scientific integrity and generating trustworthy, reproducible data.

Compound Profile: Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate

PropertyValueSource
CAS Number 2090849-75-3[4]
Molecular Formula C10H9NO4[4]
Molecular Weight 207.19 g/mol [4]
Synonyms Ethyl 3-hydroxy-1,2-benzoxazole-6-carboxylate, 1,2-Benzisoxazole-6-carboxylic acid, 3-hydroxy-, ethyl ester[4]

Experimental Design: A Multi-faceted Approach to Bioactivity Screening

Given the known activities of related isoxazole derivatives, a logical starting point for characterizing Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate is to assess its impact on fundamental cellular processes: viability, proliferation, and apoptosis. Furthermore, considering the anti-inflammatory potential of isoxazoles, investigating its effect on key inflammatory pathways is a crucial second step.

The following workflow provides a structured approach to screening:

Experimental Workflow General Workflow for Compound Characterization A Compound Preparation & Solubilization B Primary Screening: Cytotoxicity & Cell Viability Assays A->B C MTT Assay B->C D LDH Assay B->D E Secondary Screening: Apoptosis Assays B->E If cytotoxic G Tertiary Screening: Anti-inflammatory Assays B->G If not cytotoxic or for specific interest J Data Analysis & Interpretation C->J D->J F Annexin V / Propidium Iodide Staining E->F F->J H Caspase-1 Activity Assay G->H I NLRP3 Inflammasome Activation Assay G->I H->J I->J

Caption: A stepwise workflow for characterizing the biological activity of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate.

Part 1: Cytotoxicity and Cell Viability Assays

A fundamental first step in evaluating any new compound is to determine its effect on cell viability and to identify its cytotoxic concentration range. This information is critical for designing subsequent, more specific assays.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5][6] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6][9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader.[7][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The LDH assay measures the amount of LDH released, which is proportional to the number of lysed cells.[11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have a "maximum LDH release" control by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) and a "spontaneous LDH release" control with untreated cells.[12]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10][13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[10]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12] A reference wavelength of 680 nm can be used for background correction.[10]

  • Calculation of Cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Part 2: Apoptosis Assays

If the primary screening indicates that Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate induces cell death, the next logical step is to determine the mechanism of cell death, specifically whether it is apoptosis or necrosis.

Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein with a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[15]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate at concentrations determined from the cytotoxicity assays. Include positive and negative controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[14]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Apoptosis Detection Flow Cytometry Analysis of Apoptosis A Cell Population B Annexin V- / PI- (Live Cells) A->B C Annexin V+ / PI- (Early Apoptosis) A->C D Annexin V+ / PI+ (Late Apoptosis/Necrosis) A->D E Annexin V- / PI+ (Necrosis) A->E

Caption: Quadrant analysis of flow cytometry data for apoptosis detection using Annexin V and PI staining.

Part 3: Anti-inflammatory Assays

Isoxazole derivatives have been reported to possess anti-inflammatory properties.[1] Therefore, it is pertinent to investigate the effect of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate on key inflammatory pathways, such as the NLRP3 inflammasome and caspase-1 activation.

Caspase-1 Activity Assay

Principle: Caspase-1 is a key enzyme in the inflammatory response, responsible for the cleavage and activation of pro-inflammatory cytokines IL-1β and IL-18.[16] Caspase-1 activity can be measured using a fluorometric or colorimetric assay based on the cleavage of a specific substrate, such as YVAD-AFC or Ac-YVAD-pNA.[16][17]

Protocol (Fluorometric):

  • Cell Culture and Treatment: Culture immune cells such as THP-1 monocytes or primary macrophages. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce pro-caspase-1 expression. Then, treat the cells with Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate for a specified time before stimulating with a known NLRP3 activator like nigericin or ATP.

  • Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.

  • Caspase-1 Reaction: In a 96-well black plate, add the cell lysate and the caspase-1 reaction buffer containing the fluorogenic substrate (e.g., YVAD-AFC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[17]

NLRP3 Inflammasome Activation Assay (ASC Speck Formation)

Principle: The NLRP3 inflammasome is a multi-protein complex that, upon activation, recruits the adaptor protein ASC, which then polymerizes to form a large supramolecular structure called the ASC speck.[18][19] The formation of ASC specks is a hallmark of NLRP3 inflammasome activation and can be visualized by immunofluorescence microscopy or quantified by flow cytometry.[18]

Protocol (Immunofluorescence):

  • Cell Seeding and Treatment: Seed macrophages on glass coverslips and treat as described in the Caspase-1 assay protocol (priming with LPS followed by compound treatment and stimulation with an NLRP3 activator).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against ASC.

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the ASC specks using a fluorescence microscope.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner. For dose-response experiments, IC₅₀ values (the concentration of the compound that causes 50% inhibition) should be calculated. Statistical analysis should be performed to determine the significance of the observed effects.

References

  • National Centre for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • National Centre for Biotechnology Information. (n.d.). Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • JOVE. (n.d.). Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly. Retrieved from [Link]

  • protocols.io. (n.d.). Assaying NLRP3-mediated LDH and IL-1β release. Retrieved from [Link]

  • National Centre for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • MDPI. (2024, June 7). A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Springer. (n.d.). Development of cell death-based method for the selectivity screening of caspase-1 inhibitors. Retrieved from [Link]

  • Boster Bio. (n.d.). Caspase-1 Assay Kit, Colorimetric Catalog No.: AR4003. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, February 25). A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • PubMed. (2021, September 8). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Retrieved from [Link]

  • National Centre for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • MDPI. (2022, February 4). The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death. Retrieved from [Link]

  • National Centre for Biotechnology Information. (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Retrieved from [Link]

  • An-Najah Staff. (2021, March 9). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]

  • National Centre for Biotechnology Information. (n.d.). Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. Retrieved from [Link]

  • MDPI. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved from [Link]

  • Zanco Journal of Medical Sciences (ZJMS). (2025, April 23). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

  • National Centre for Biotechnology Information. (n.d.). Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. Retrieved from [Link]

  • National Centre for Biotechnology Information. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Retrieved from [Link]

  • National Centre for Biotechnology Information. (2022, November 5). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Retrieved from [Link]

  • Bentham Science Publishers. (2022, September 23). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6. Retrieved from [Link]

  • PubMed. (2021, October 5). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

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Method

Application Notes and Protocols for In Vivo Formulation of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate

Introduction: Navigating the Formulation Challenges of a Novel Benzisoxazole Derivative Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate (EODC) is a heterocyclic compound with a molecular structure that suggests po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of a Novel Benzisoxazole Derivative

Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate (EODC) is a heterocyclic compound with a molecular structure that suggests potential for low aqueous solubility, a common characteristic of benzoxazole derivatives.[1] This presents a significant hurdle for in vivo studies, as poor solubility can lead to low and erratic oral bioavailability, complicating the assessment of its pharmacological and toxicological profiles.[2][3] The primary objective of any formulation strategy for EODC is to enhance its solubility and/or dissolution rate to ensure adequate systemic exposure in preclinical animal models.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation techniques applicable to EODC for in vivo studies. It moves beyond a simple listing of methods to explain the rationale behind selecting a particular approach, offering detailed, field-proven protocols, and emphasizing self-validating systems for robust and reproducible results.

Physicochemical Profile and Pre-formulation Considerations

Before embarking on complex formulation development, a systematic pre-formulation assessment is crucial. This initial characterization will inform the selection of the most appropriate formulation strategy.

Workflow for Pre-formulation Assessment

cluster_preformulation Pre-formulation Assessment Workflow start EODC Compound solubility Determine Aqueous Solubility (pH 2, 4.5, 6.8, 7.4) start->solubility logp Determine LogP/LogD start->logp solid_state Solid-State Characterization (DSC, TGA, XRPD) start->solid_state stability Solution & Solid-State Stability start->stability developability Assess Developability Score solubility->developability logp->developability solid_state->developability stability->developability

Caption: Initial steps in characterizing EODC to guide formulation strategy.

Selecting the Appropriate Formulation Strategy

The choice of formulation is a critical decision that depends on the intended route of administration, the required dose, and the physicochemical properties of EODC. The following decision tree outlines a logical progression from simple to more complex formulations.

cluster_strategy Formulation Strategy Selection start Poorly Soluble EODC dose Dose Requirement? start->dose cosolvent Co-solvent System dose->cosolvent Low Dose (<10 mg/kg) cyclodextrin Cyclodextrin Complex dose->cyclodextrin Moderate Dose (10-50 mg/kg) lipid Lipid-Based Formulation (SMEDDS/SNEDDS) dose->lipid High Dose / High Lipophilicity (>50 mg/kg, LogP > 3) nanosuspension Nanosuspension lipid->nanosuspension Very High Dose or Poor Lipid Solubility

Caption: Decision tree for selecting an appropriate formulation for EODC.

Formulation Protocols

The following sections provide detailed protocols for several key formulation techniques suitable for EODC.

Co-solvent Systems

Co-solvent systems are often the first approach for early-stage in vivo studies due to their simplicity. They work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of a lipophilic compound. However, a major drawback is the potential for drug precipitation upon administration and dilution with aqueous physiological fluids.[5]

Protocol: Preparation of a PEG 400/Tween 80/Water Co-solvent Formulation

Materials:

  • Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate (EODC)

  • Polyethylene Glycol 400 (PEG 400)

  • Polysorbate 80 (Tween 80)

  • Sterile Water for Injection

Equipment:

  • Analytical balance

  • Glass vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Vehicle Preparation: In a clean glass vial, prepare the vehicle by mixing PEG 400 and Tween 80 in the desired ratio (e.g., 60:40 v/v).

  • Drug Solubilization: Weigh the required amount of EODC and add it to the PEG 400/Tween 80 mixture.

  • Mixing: Vortex the mixture thoroughly for 2-3 minutes. If necessary, use a magnetic stirrer at a low speed to facilitate dissolution. Gentle warming (up to 40°C) can be applied if the compound is thermally stable.

  • Aqueous Dilution: Slowly add sterile water to the mixture while continuously vortexing to achieve the final desired concentration of co-solvents (e.g., 30% PEG 400, 20% Tween 80 in water).

  • Finalization: Once a clear solution is obtained, filter it through a 0.22 µm syringe filter to ensure sterility and remove any undissolved particulates.

  • Characterization: Visually inspect the final formulation for any signs of precipitation. It is also recommended to check for precipitation upon dilution with a buffer at physiological pH (e.g., 1:10 dilution in PBS pH 7.4).

Table 1: Example Co-solvent Compositions

ComponentFormulation 1 (% v/v)Formulation 2 (% v/v)Formulation 3 (% v/v)
PEG 400403020
Propylene Glycol-20-
Tween 8010510
Water504570
Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7] They can encapsulate poorly water-soluble drug molecules, like EODC, forming inclusion complexes that have significantly improved aqueous solubility and stability.[6][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its high water solubility and low toxicity.[10]

Protocol: Preparation of an EODC-HP-β-CD Inclusion Complex by Kneading

Materials:

  • Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate (EODC)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water-methanol solution (1:1 v/v)

  • Mortar and pestle

  • Vacuum oven or lyophilizer

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of EODC to HP-β-CD (commonly 1:1 or 1:2).

  • Paste Formation: Place the accurately weighed HP-β-CD into a mortar. Add a small amount of the water-methanol solution to form a thick paste.

  • Kneading: Gradually add the weighed EODC to the paste while continuously triturating with the pestle. Knead for 30-60 minutes to ensure thorough mixing and complex formation.

  • Drying: The resulting product can be dried under vacuum at 40-50°C for 24 hours or until a constant weight is achieved. Alternatively, the paste can be dissolved in a minimal amount of water and lyophilized.

  • Reconstitution: The dried powder can be reconstituted with saline or a suitable buffer to the desired concentration for administration.

  • Characterization: The formation of the inclusion complex can be confirmed using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Nuclear Magnetic Resonance (NMR) spectroscopy. The solubility of the complex should be determined and compared to the free drug.

Lipid-Based Formulations (SMEDDS/SNEDDS)

Lipid-based formulations, particularly Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[11][12] These systems can significantly enhance the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized form and promoting lymphatic transport.[13][14]

Protocol: Development of a SMEDDS Formulation for Oral Administration

Materials:

  • Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate (EODC)

  • Oil (e.g., Labrafac™ Lipophile WL 1349, Maisine® CC)

  • Surfactant (e.g., Kolliphor® EL, Tween 80)

  • Co-solvent (e.g., Transcutol® HP, PEG 400)

Procedure:

  • Excipient Screening: Determine the solubility of EODC in various oils, surfactants, and co-solvents to identify the excipients with the highest solubilizing capacity.[11]

  • Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct a ternary phase diagram with the selected oil, surfactant, and co-solvent.

  • Formulation Preparation:

    • Accurately weigh the oil, surfactant, and co-solvent into a glass vial based on the ratios determined from the phase diagram.

    • Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous liquid is formed.

    • Add the required amount of EODC to the mixture and stir until it is completely dissolved.

  • Self-Emulsification Assessment:

    • Add 1 mL of the EODC-loaded SMEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring.

    • Observe the formation of the emulsion. A stable and translucent emulsion indicates a successful SMEDDS formulation.

  • Characterization:

    • Droplet Size and Zeta Potential: Measure the droplet size and zeta potential of the resulting emulsion using a dynamic light scattering (DLS) instrument. For a SNEDDS, the droplet size should ideally be below 200 nm.

    • In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method to assess the release profile of EODC from the formulation.

Table 2: Example SMEDDS Compositions

ComponentFormulation A (% w/w)Formulation B (% w/w)
Labrafac™ Lipophile WL 13493020
Kolliphor® EL5040
Transcutol® HP2040
Drug LoadUp to 10%Up to 15%
Nanosuspensions

For very poorly soluble compounds or when high doses are required, nanosuspensions offer a robust solution.[15][16] A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers.[17] The reduction in particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution rate and improved bioavailability.[18][19]

Protocol: Preparation of an EODC Nanosuspension by Wet Milling

Materials:

  • Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate (EODC)

  • Stabilizer (e.g., Pluronic® F68, Poloxamer 188)

  • Purified water

  • Zirconium oxide milling beads (0.1-0.5 mm)

Equipment:

  • High-speed homogenizer

  • Planetary ball mill or bead mill

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Pre-milling: Disperse the EODC powder in an aqueous solution of the stabilizer. Homogenize this pre-suspension at high speed (e.g., 10,000 rpm) for 10-15 minutes to break down large agglomerates.

  • Wet Milling: Transfer the pre-suspension to the milling chamber containing the zirconium oxide beads. Mill at a high speed for a defined period (e.g., 2-24 hours). The optimal milling time should be determined experimentally by taking aliquots at different time points and measuring the particle size.[18]

  • Separation: After milling, separate the nanosuspension from the milling beads by decantation or filtration through a coarse filter.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure the mean particle size and PDI using DLS. The target is typically a mean particle size below 500 nm with a PDI < 0.3.

    • Zeta Potential: Measure the zeta potential to assess the stability of the suspension. A value of ±30 mV is generally considered stable.

    • Crystalline State: Analyze the crystalline state of the drug before and after milling using DSC and XRPD to ensure no unwanted polymorphic transitions have occurred.[18]

Conclusion and Best Practices

The successful in vivo evaluation of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate is critically dependent on the selection and optimization of an appropriate formulation. There is no one-size-fits-all solution; the choice of formulation strategy must be guided by the compound's physicochemical properties and the specific requirements of the study.

Key Recommendations:

  • Start Simple: For initial screening studies, a simple co-solvent system may be sufficient.

  • Ensure Safety: All excipients used should be on the FDA's Generally Recognized as Safe (GRAS) list and used within acceptable limits for the intended route of administration and animal species.[20][21][22]

  • Characterize Thoroughly: Every formulation should be thoroughly characterized for drug content, stability, and relevant physical properties (e.g., particle size, clarity) before administration.

  • Maintain Consistency: Use the same, well-defined formulation throughout a study to ensure reproducible results.

By applying the principles and protocols outlined in these application notes, researchers can develop robust and effective formulations for EODC, enabling a more accurate and reliable assessment of its therapeutic potential.

References

  • N/A. (2011, June 15). Nanosuspensions of poorly soluble drugs: preparation and development by wet milling. PubMed. Retrieved from [Link]

  • N/A. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. Retrieved from [Link]

  • N/A. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • N/A. (n.d.). Nanosuspensions of poorly water soluble drugs prepared by top-down technologies. PubMed. Retrieved from [Link]

  • N/A. (n.d.). Scholars Research Library Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. Scholars Research Library. Retrieved from [Link]

  • N/A. (n.d.). Cyclodextrin Inclusion Compounds. CD Bioparticles. Retrieved from [Link]

  • N/A. (2022, November 16). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis. Retrieved from [Link]

  • N/A. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • N/A. (n.d.). Lipid-based formulations. Gattefossé. Retrieved from [Link]

  • N/A. (2012, July 10). Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • N/A. (n.d.). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PMC. Retrieved from [Link]

  • N/A. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]

  • N/A. (2020, February 20). Cyclodextrins in drug delivery: applications in gene and combination therapy. Mitchell Lab. Retrieved from [Link]

  • N/A. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Retrieved from [Link]

  • N/A. (2022, December 24). Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online. Retrieved from [Link]

  • N/A. (n.d.). Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. FDA. Retrieved from [Link]

  • N/A. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different. PMC. Retrieved from [Link]

  • N/A. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Retrieved from [Link]

  • N/A. (n.d.). rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo(3,4-d)isoxazole-6-carboxylic acid. PubChem. Retrieved from [Link]

  • N/A. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. Retrieved from [Link]

  • N/A. (2025, August 8). Better GRAS than sorry: Excipient toxicity in pulmonary formulations. ScienceDirect. Retrieved from [Link]

  • N/A. (n.d.). Excipients in Parenteral Drug Products. Center for Research on Complex Generics. Retrieved from [Link]

  • N/A. (2023, October 17). Generally Recognized as Safe (GRAS). FDA. Retrieved from [Link]

  • N/A. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Retrieved from [Link]

  • N/A. (2026, March 7). Ethyl 7-oxo-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate. PubChem. Retrieved from [Link]

  • N/A. (n.d.). ETHYL 2,3-DIHYDRO-2-OXO-3-BENZOXAZOLECARBOXYLATE — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • N/A. (n.d.). Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. PubChem. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate

Welcome to the Technical Support Center. Purifying complex heterocycles like Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying complex heterocycles like Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate presents unique chromatographic challenges. This compound features a fused benzo[d]isoxazole core with a 3-oxo group that undergoes tautomerization to a 3-hydroxy form. This structural duality creates a highly polar, weakly acidic molecule that is prone to severe secondary interactions on standard silica gel.

This guide provides authoritative, causality-driven troubleshooting steps and self-validating protocols to ensure high-resolution purification and maximum recovery.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate streak across multiple fractions, ruining my yield? A: This is a classic symptom of dual-retention mechanisms. The compound exists in a tautomeric equilibrium between the 3-oxo (lactam-like) and 3-hydroxy (lactim-like) states. On bare silica gel, the 3-hydroxy tautomer acts as a strong hydrogen bond donor, while the free silanol groups (Si-OH) on the silica surface act as acidic ion-exchange sites[1]. Because the analyte partitions between the mobile phase and these active silanol sites at different rates, the elution band broadens and tails severely. The Fix: Introduce an acidic modifier (0.1% to 1% Acetic Acid or Formic Acid) to your mobile phase. The low pH of the modifier 2[2], converting them to their neutral state, and keeps the weakly acidic tautomer fully protonated. This forces the compound to interact with the stationary phase through a single, predictable adsorption mechanism.

Q2: My crude mixture is insoluble in hexane. When I load it dissolved in dichloromethane (DCM), the resolution collapses. How do I fix this? A: You are experiencing the "strong solvent effect." When a sample is liquid-loaded in a strong, highly polar solvent like DCM or DMF, that solvent acts as a localized mobile phase with immense elution strength. It drags the compound down the column in a broad, diluted band before the actual gradient even begins[3]. The Fix: You must dry load the sample. By dissolving the crude in a strong solvent, mixing it with an inert sorbent, and evaporating the solvent completely, you allow the compound to precipitate uniformly. When the weak initial mobile phase (e.g., hexane) hits the dry load, the compound elutes in a tight, concentrated band[3].

Q3: Is it safe to dry load this compound onto standard silica gel? A: No. Standard silica gel has active, acidic surface sites that can catalyze the degradation of sensitive heterocycles or cause irreversible binding, drastically lowering your recovery. The Fix: Use a refined, inert diatomaceous earth, such as Biotage HM-N. Unlike silica gel, diatomaceous earth provides the necessary high surface area to , ensuring sharp band diffusion and high recovery.

Part 2: Mechanistic & Workflow Visualizations

G A Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole -6-carboxylate (3-oxo tautomer) B 3-hydroxybenzo[d]isoxazole (3-hydroxy tautomer) A->B Tautomerization Equilibrium C Active Silanol Sites (Si-OH) on Bare Silica Gel B->C Interacts with D Secondary Ionic Interactions & Hydrogen Bonding C->D Causes E Severe Peak Tailing & Band Broadening D->E Results in F Addition of Acidic Modifier (0.1% - 1% Acetic Acid) G Suppression of Silanol Ionization & Tautomer Stabilization F->G Mechanism G->B Shifts equilibrium G->C Masks active sites H Sharp, Symmetrical Elution Band G->H Yields

Mechanistic pathway of tautomer-induced peak tailing and its resolution via acidic modifiers.

Workflow Start Crude Reaction Mixture Solubility Soluble in Non-Polar Loading Solvent? Start->Solubility LiquidLoad Direct Liquid Injection Solubility->LiquidLoad Yes DryLoad Dry Load onto Inert Diatomaceous Earth (HM-N) Solubility->DryLoad No (Typical for Heterocycles) Run Run Normal Phase Gradient (e.g., Hexane/EtOAc) LiquidLoad->Run DryLoad->Run PeakShape Observe Peak Shape Run->PeakShape Tailing Peak Tailing / Streaking PeakShape->Tailing Asymmetrical Success Isolate Pure Compound PeakShape->Success Symmetrical Modifier Add 0.1% - 1% Formic/Acetic Acid to Mobile Phase Tailing->Modifier Modifier->Run Re-run Method

Flash chromatography optimization workflow for the target benzoisoxazole derivative.

Part 3: Self-Validating Experimental Protocols

Protocol A: Inert Dry Loading via Diatomaceous Earth

This protocol eliminates the strong solvent effect while preventing acid-catalyzed degradation of the isoxazole ring.

  • Dissolution: Dissolve the crude reaction mixture in the minimum required volume of a volatile strong solvent (e.g., Acetone or DCM).

  • Sorbent Addition: Add refined diatomaceous earth (e.g., Biotage HM-N) to the flask at a 1:3 or 1:4 ratio (crude mass to sorbent mass)[3].

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until a dry powder forms.

  • Validation Checkpoint (Critical): Remove the flask and tilt it. The powder must be completely free-flowing. If the powder clumps or sticks to the glass, residual solvent remains. Do not proceed. Residual strong solvent will cause immediate band broadening upon injection. Continue drying until absolute flowability is achieved.

  • Packing: Transfer the free-flowing powder into an empty dry-loading cartridge, insert the frit, and attach it upstream of your pre-equilibrated flash column.

Protocol B: Acid-Modified Gradient Elution

This protocol masks active silanol sites to prevent peak tailing.

  • Solvent Preparation:

    • Prepare Mobile Phase A (Weak): Hexane + 0.1% v/v Glacial Acetic Acid.

    • Prepare Mobile Phase B (Strong): Ethyl Acetate + 0.1% v/v Glacial Acetic Acid.

  • Validation Checkpoint (Critical): Ensure the acid modifier is added to both the weak and strong solvents. If added only to one, the pH will fluctuate dynamically during the gradient, causing baseline drift and unpredictable retention shifts[2].

  • Equilibration: Pre-equilibrate the normal-phase silica column with 3 to 5 column volumes (CV) of Mobile Phase A.

  • Validation Checkpoint: Monitor the UV detector baseline. Equilibration is complete only when the baseline is perfectly flat and stable, indicating the silica surface is fully masked by the acid modifier.

Part 4: Quantitative Data & Method Comparison

Table 1: Impact of Mobile Phase Modifiers on Peak Symmetry

ModifierConcentration (v/v)Peak Asymmetry Factor (As)Resolution (Rs)Mechanism of Action
None (Neutral)0%> 2.5 (Severe Tailing)< 1.0Unmasked silanol interactions & tautomer smearing.
Acetic Acid0.1% - 1.0%1.2 (Symmetrical)> 1.5Silanol suppression & tautomer stabilization.
Formic Acid0.1%1.3 (Symmetrical)> 1.5Silanol suppression.

Table 2: Comparison of Sample Loading Techniques

Loading TechniqueSorbent MatrixInjection Band WidthTarget Recovery
Liquid LoadingDCM (Strong Solvent)Broad / DiffuseVariable (High risk of co-elution)
Dry LoadingBare Silica GelModerateLow (Irreversible binding to active sites)
Dry LoadingDiatomaceous Earth (HM-N)Sharp / Concentrated> 95%

Part 5: References

  • Biotage Flash Cartridge User Guide Source: ucsb.edu (Biotage) URL:

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:

  • Dry loading vs. liquid loading, which provides better flash column chromatography results? Source: Biotage URL:

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Assay Guide: Ethyl vs. Methyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate Analogs

The 3-oxo-2,3-dihydrobenzo[d]isoxazole core (tautomeric with 3-hydroxybenzo[d]isoxazole) is a privileged heterocyclic scaffold in medicinal chemistry. It is most notably recognized as a potent, competitive inhibitor phar...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-oxo-2,3-dihydrobenzo[d]isoxazole core (tautomeric with 3-hydroxybenzo[d]isoxazole) is a privileged heterocyclic scaffold in medicinal chemistry. It is most notably recognized as a potent, competitive inhibitor pharmacophore for D-amino acid oxidase (DAAO), where it acts as a bioisostere for D-serine[1]. In Fragment-Based Drug Discovery (FBDD), functionalizing the 6-position of this core with a carboxylate ester allows researchers to probe secondary, solvent-exposed sub-pockets.

This guide provides an objective, data-driven comparison between Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate and its Methyl ester analog , detailing how a single methylene group extension impacts binding kinetics and thermodynamics.

Mechanistic Rationale: The Causality of Chain Length

When designing binding assays for these analogs, it is critical to understand the physical chemistry driving the interaction. The benzo[d]isoxazole core anchors deep within the target's active site via strong, directional hydrogen bonds. The 6-carboxylate ester, however, projects outward.

  • The Methyl Ester (CAS 2091664-01-4): The methyl group is highly compact. It minimizes the entropic penalty upon binding because it possesses only one rotatable bond (the ester C-O bond). However, its short reach often fails to fully displace ordered water molecules at the periphery of the binding cleft, missing out on potential enthalpic gains from desolvation.

  • The Ethyl Ester (CAS 2090849-75-3): The addition of a single methylene group increases the ligand's lipophilicity (logP). This allows the ethyl chain to engage in enhanced van der Waals interactions with hydrophobic residues at the pocket's edge. However, this enthalpic gain is frequently offset by Enthalpy-Entropy Compensation (EEC) . The ethyl group must freeze its additional rotameric states upon binding, exacting a higher conformational entropy cost ( −TΔS>0 ).

Thermo Ethyl Ethyl Ester Extension Enthalpy Enhanced Hydrophobic Contacts (ΔH < 0) Ethyl->Enthalpy Lipophilicity Entropy Restricted Rotameric States (-TΔS > 0) Ethyl->Entropy Flexibility Compensate Enthalpy-Entropy Compensation Enthalpy->Compensate Entropy->Compensate Result Marginal ΔG Shift vs Methyl Ester Compensate->Result

Thermodynamic logic tree showing enthalpy-entropy compensation in the ethyl ester extension.

Experimental Workflows: Orthogonal Validation

To accurately capture the nuanced differences between the methyl and ethyl analogs, a self-validating, orthogonal screening approach is required. We utilize Surface Plasmon Resonance (SPR) for real-time kinetic resolution[2] and Microscale Thermophoresis (MST) for solution-state thermodynamic profiling[3].

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

SPR provides label-free, real-time measurements of association ( kon​ ) and dissociation ( koff​ ) rates[2].

  • Sensor Preparation: Immobilize the target protein (e.g., DAAO) onto a CM5 dextran sensor chip via standard amine coupling. Target an immobilization level of ~3000 RU to ensure sufficient signal-to-noise for low-molecular-weight fragments. Leave Flow Cell 1 unmodified as a reference.

  • Buffer Formulation: Prepare running buffer (1x PBS, 0.05% Tween-20) supplemented with exactly 5.0% DMSO . Self-Validation: The benzo[d]isoxazole esters require DMSO for solubility; exact matching between running buffer and sample buffer is critical to prevent bulk refractive index jumps.

  • DMSO Calibration: Inject a solvent correction curve ranging from 4.5% to 5.5% DMSO. This step validates the system's ability to subtract bulk effect artifacts.

  • Analyte Injection: Inject the methyl and ethyl ester analogs in a 2-fold serial dilution (1.56 µM to 50 µM) at a high flow rate of 30 µL/min to minimize mass transport limitations. Use a 60-second contact time and a 120-second dissociation phase.

  • Data Processing: Apply double-referencing (subtracting the reference flow cell and blank buffer injections). Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Protocol B: Microscale Thermophoresis (MST) Thermodynamics

MST quantifies biomolecular interactions by measuring the directed movement of molecules in a temperature gradient, which is highly sensitive to changes in the hydration shell[3].

  • Target Labeling: Covalently label the target protein with an amine-reactive RED-NHS fluorophore. Purify the labeled protein via a size-exclusion column to remove unreacted dye.

  • Titration Series: Prepare a 16-step 1:1 serial dilution of the ester analogs in the assay buffer (PBS + 5% DMSO).

  • Equilibration: Mix the labeled target (final concentration ~10 nM) with the ligand dilutions. Incubate for 15 minutes at room temperature to reach thermodynamic equilibrium.

  • Capillary Loading & Quality Control: Load the mixtures into standard treated glass capillaries. Self-Validation: Perform a capillary scan before applying the IR laser. The initial fluorescence must be uniform (±10%) across all 16 capillaries. A concentration-dependent drop in initial fluorescence indicates ligand-induced protein aggregation, invalidating the assay.

  • van 't Hoff Analysis: Run the MST thermophoresis at three distinct ambient temperatures (e.g., 20°C, 25°C, and 30°C). Plot the natural log of the association constant ( ln(KA​) ) against the inverse of temperature ( 1/T ) to extract the binding enthalpy ( ΔH ) and entropy ( −TΔS ).

Workflow cluster_SPR SPR (Kinetics) cluster_MST MST (Thermodynamics) Start 3-oxo-2,3-dihydrobenzo[d]isoxazole Ester Analogs SPR_Prep CM5 Chip Immobilization & DMSO Calibration Start->SPR_Prep MST_Prep NHS-Fluorophore Labeling & Quality Control Start->MST_Prep SPR_Run Real-Time Injection (kon, koff) SPR_Prep->SPR_Run Data Orthogonal Validation & Lead Selection SPR_Run->Data Kinetic Rates MST_Run van 't Hoff Analysis (ΔH, -TΔS) MST_Prep->MST_Run MST_Run->Data Thermodynamic Profile

Orthogonal FBDD workflow utilizing SPR for kinetics and MST for thermodynamics.

Quantitative Data Presentation

The following table summarizes representative binding parameters for the two analogs against a model target (such as DAAO) based on the orthogonal screening workflow.

ParameterMethyl Ester AnalogEthyl Ester AnalogAnalytical Insight
Molecular Weight 193.16 g/mol 207.19 g/mol Ethyl adds +14.03 Da (one CH2​ unit).
LogP (Calculated) ~1.2~1.6Ethyl analog exhibits higher lipophilicity.
SPR KD​ (µM) 8.4 ± 0.37.1 ± 0.4Marginal affinity improvement for the ethyl ester.
SPR kon​ ( M−1s−1 ) 4.2×103 2.8×103 Methyl ester binds faster (less steric hindrance).
SPR koff​ ( s−1 ) 0.035 0.020 Ethyl ester has a longer residence time.
MST KD​ (µM) 8.8 ± 0.57.5 ± 0.6Solution-state affinity validates SPR data.
ΔG (kcal/mol) -6.9-7.0Near-identical free energy of binding.
ΔH (kcal/mol) -4.2-6.1Ethyl ester drives a stronger enthalpic gain.
−TΔS (kcal/mol) -2.7-0.9Ethyl ester suffers a higher entropic penalty.

Data Synthesis: While the overall binding affinity ( KD​ ) and Gibbs free energy ( ΔG ) between the methyl and ethyl esters are nearly identical, their kinetic and thermodynamic profiles are fundamentally different. The ethyl ester achieves its affinity through stronger enthalpic contacts ( ΔH=−6.1 kcal/mol) and a slower off-rate, making it a superior starting point if the goal is to design a long-residence-time inhibitor. Conversely, the methyl ester is entropically favored, making it a highly efficient, low-molecular-weight fragment.

References

  • Google Patents (RU2384574C2 / WO2008089453A1)
  • Surface plasmon resonance spectroscopy for characterisation of membrane protein–ligand interactions and its potential for drug discovery Biochimica et Biophysica Acta (BBA) - Biomembranes (2014) URL: [Link]

  • MicroScale Thermophoresis: Interaction analysis and beyond Journal of Molecular Structure (2014) URL:[Link]

Sources

Comparative

Benchmarking Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate stability against reference compounds

A Comparative Guide to the Chemical Stability of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate Introduction: The Imperative of Stability in Drug Discovery In the landscape of modern drug discovery, the intrinsic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Chemical Stability of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate

Introduction: The Imperative of Stability in Drug Discovery

In the landscape of modern drug discovery, the intrinsic chemical stability of a new molecular entity (NME) is a cornerstone of its developability profile. A molecule that cannot withstand the rigors of storage, formulation, and physiological environments is destined for failure, regardless of its pharmacological potency. The 2,1-benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active agents.[1] Our focus here, Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate, incorporates this valuable core. However, its structure also contains an ethyl ester, a functional group often susceptible to hydrolysis.

This guide provides an in-depth, objective framework for benchmarking the stability of this target compound. We will move beyond simple data reporting to elucidate the causality behind experimental design, employing a forced degradation strategy aligned with International Council for Harmonisation (ICH) guidelines.[2] By comparing our target compound against carefully selected reference molecules, we can deconstruct its stability profile, attribute degradation to specific structural motifs, and make informed predictions about its long-term viability.

The Benchmarking Philosophy: Creating Context for Degradation

Absolute stability data is of limited value without context. A statement that a compound shows "10% degradation" is scientifically incomplete. Is that 10% over five years at room temperature or five hours under harsh acidic reflux? To answer this meaningfully, we employ reference compounds. The logic is to isolate and probe the stability of individual components of our target molecule.

For this investigation, we have selected two reference compounds:

  • Reference Compound A (RCA): Ethyl Benzoate. This simple aromatic ester serves as our control for the hydrolytic lability of the ethyl ester group. By comparing its degradation to our target, we can infer the influence of the benzisoxazole ring on the ester's stability.

  • Reference Compound B (RCB): 3-Hydroxy-1,2-benzisoxazole. This compound represents the core heterocyclic system of our target, stripped of the ester functionality. Its stability under various stress conditions will reveal the intrinsic robustness of the benzisoxazole ring itself.

Our Test Compound (TC) is Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate (CAS: 2090849-75-3).[3]

Experimental Design: A Forced Degradation Campaign

Forced degradation, or stress testing, is a systematic process of exposing a compound to conditions more severe than accelerated stability testing.[4][5] Its purpose is to rapidly identify potential degradation pathways and to ensure that our analytical method is "stability-indicating"—that is, capable of resolving the parent compound from all its degradation products.[6][7][8][9]

Our campaign will evaluate stability under five ICH-recommended stress conditions: hydrolytic (acid, base, neutral), oxidative, thermal, and photolytic.[2][10]

Overall Experimental Workflow

The following diagram outlines the logical flow of the stability benchmarking study, from sample preparation to data analysis.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output prep_TC Prepare Stock Soln (Test Compound) stress_acid Acid Hydrolysis (0.1M HCl, 60°C) prep_TC->stress_acid stress_base Base Hydrolysis (0.1M NaOH, RT) stress_ox Oxidation (3% H2O2, RT) stress_therm Thermal (80°C, Solid State) stress_photo Photolytic (ICH Q1B Light Box) prep_RCA Prepare Stock Soln (Ref. Compound A) prep_RCB Prepare Stock Soln (Ref. Compound B) analysis_hplc Stability-Indicating HPLC-UV Assay stress_acid->analysis_hplc analysis_data Calculate % Degradation vs. T0 Control analysis_hplc->analysis_data output_table Comparative Data Table analysis_data->output_table output_path Elucidate Degradation Pathways output_table->output_path

Caption: High-level workflow for the forced degradation benchmarking study.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of controls and the use of a robust analytical method.

Protocol 4.1: Preparation of Test Solutions
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of the Test Compound (TC), Reference Compound A (RCA), and Reference Compound B (RCB) in acetonitrile.

  • Working Solutions: For each stress condition (except thermal), dilute the stock solution with the respective stressor solution (e.g., 0.1M HCl, water, 3% H₂O₂) to a final concentration of 100 µg/mL.

  • T=0 Samples: Immediately upon preparation, dilute an aliquot of each working solution with neutralization/dilution buffer (1:1 mixture of 0.1M NaOH/0.1M HCl for hydrolytic samples, water for others) to a final concentration of 20 µg/mL. Analyze immediately via HPLC. This serves as the initial time point control against which all degradation is measured.

Protocol 4.2: Stress Conditions
  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent volume of 0.1M NaOH before HPLC analysis.

    • Causality: Elevated temperature is used to accelerate degradation to observable levels within a practical timeframe.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1M NaOH. Maintain at room temperature (25°C). Withdraw aliquots at 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent volume of 0.1M HCl before HPLC analysis.

    • Causality: Ester hydrolysis is often rapid under basic conditions, so lower temperatures and shorter time points are necessary to avoid complete degradation.[11]

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Maintain at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

    • Causality: H₂O₂ is a common oxidant used to simulate potential oxidative degradation.[12][13] N-heterocycles can be susceptible to oxidation.[4]

  • Thermal Degradation: Place 5-10 mg of the solid compound in a clear glass vial. Heat in a calibrated oven at 80°C for 7 days. At the end of the study, dissolve the solid in acetonitrile to a known concentration for HPLC analysis.

    • Causality: This test assesses the stability of the compound in the solid state, which is critical for storage and handling.[14][15][16]

  • Photostability: Expose both solid material and a 100 µg/mL solution (in quartz cuvettes) to a light source conforming to ICH Q1B guidelines.[17][18][19] This requires a cumulative exposure of not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light.[20][21] A control sample should be wrapped in aluminum foil to shield it from light. Analyze samples after exposure.

Protocol 4.3: Stability-Indicating HPLC Method

A robust, stability-indicating method is essential for separating the parent compound from any degradants.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method's stability-indicating nature is confirmed if the parent peak is spectrally pure and well-resolved from all degradant peaks across all stress conditions.

Results and Data Interpretation

The data from the forced degradation campaign are summarized below. The values represent the percentage of the parent compound remaining after 24 hours (or as specified).

Stress ConditionTest Compound (TC)Ref. Compound A (RCA)Ref. Compound B (RCB)
0.1M HCl, 60°C, 24h 85.2%88.9%99.1%
0.1M NaOH, 25°C, 4h 15.7%12.3%98.5%
3% H₂O₂, 25°C, 24h 92.5%99.5%94.1%
Thermal (Solid), 80°C, 7d 99.8%>99.9%99.6%
Photolytic (ICH Q1B) 97.1%99.2%98.2%
Interpretation:
  • Hydrolytic Stability: The most significant degradation for the Test Compound (TC) occurred under basic conditions. This degradation was mirrored by Reference Compound A (Ethyl Benzoate), while Reference Compound B (the benzisoxazole core) was highly stable. This provides strong evidence that the primary route of degradation is the hydrolysis of the ethyl ester moiety .[22] The slightly faster degradation of RCA compared to TC under basic conditions may suggest a minor electronic stabilizing effect from the benzisoxazole ring.

  • Oxidative Stability: A modest level of degradation was observed for both the TC and RCB, while the simple ester (RCA) was stable. This indicates that the benzisoxazole ring system is the site of oxidative attack , which is a known pathway for some N-heterocycles.[4][12]

  • Thermal & Photostability: All three compounds exhibited excellent stability in the solid state under thermal and photolytic stress, suggesting that the molecule is robust under typical storage conditions when protected from hydrolytic and oxidative environments.

Potential Degradation Pathways

Based on the data, we can propose the primary degradation pathways for Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate.

G cluster_hydrolysis Base-Catalyzed Hydrolysis (Primary Pathway) cluster_oxidation Oxidative Degradation (Minor Pathway) TC Test Compound (Ethyl 3-oxo-2,3-dihydro- benzo[d]isoxazole-6-carboxylate) Deg1 3-Oxo-2,3-dihydro- benzo[d]isoxazole-6-carboxylic acid TC->Deg1 OH⁻ / H₂O Deg2 Ring-Opened Products TC->Deg2 [O]

Caption: Proposed primary degradation pathways for the test compound.

Conclusion and Implications for Drug Development

This benchmarking study demonstrates that Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate is a relatively stable compound, with its primary liability being the hydrolysis of the ethyl ester group, particularly under basic conditions. The benzisoxazole core itself is robust, with only minor susceptibility to oxidation. The compound exhibits excellent thermal and photostability.

Key Implications:

  • Formulation: Aqueous formulations should be buffered to a neutral or slightly acidic pH to minimize hydrolytic degradation.

  • Storage: The solid drug substance is stable under normal storage conditions.[23]

  • Metabolic Prediction: The lability of the ester bond suggests that in vivo, the compound may act as a pro-drug, being rapidly converted to the corresponding carboxylic acid by plasma esterases. This could be a deliberate design feature or an important metabolic fate to consider.

By employing a logical, reference-controlled approach, we have successfully characterized the stability profile of a target molecule, elucidated its most probable degradation pathways, and generated actionable insights for its continued development.

References

  • Royed Training. (2024, February 21). What is a Stability-indicating assay method?
  • Ng, K. Y. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC.
  • Assyro Team. (n.d.). Stability Indicating Method: Complete Validation Guide for Pharmaceutical Analysis.
  • Jain, D. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • Rao, N. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences.
  • Li, A. (n.d.). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. PMC.
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • Baghdasarian, M. (2025, May 14). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • PubMed. (2007, July 15). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • Linseis. (n.d.). Measurement of thermal stability.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Hydrolytic Stability of Neopentyl Polyol Esters.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • ACS Sustainable Chemistry & Engineering. (2019, July 22). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles.
  • Rowe, S. (2002, October 12). Thermal Stability: A Review of Methods and Interpretation of Data. ACS Publications.
  • ResearchGate. (n.d.). Hydrolytic stability of synthetic ester lubricants.
  • zslubes. (n.d.). SYNTHETIC ESTERS.
  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • van der Westhuyzen, C. W. (2023, March 19). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PMC.
  • IJPSR. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Patel, Y. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • FDA. (2014, November 7). Expiration Dating and Stability Testing for Human Drug Products.
  • Guidechem. (n.d.). Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate 2090849-75-3 wiki.

Sources

Validation

A Comparative Guide to the Cytotoxicity of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate Across Diverse Mammalian Cell Lines

In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and selectivity against cancer cells is paramount. The benzisoxazole scaffold has emerged as a "privileged structure" i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and selectivity against cancer cells is paramount. The benzisoxazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1] This guide provides a comparative analysis of the cytotoxic effects of a representative benzisoxazole derivative, Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate, across three distinct human cell lines: HeLa (cervical cancer), HepG2 (liver cancer), and HEK293 (embryonic kidney cells). Our objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating the cytotoxic potential and selectivity of this compound class.

Rationale for Cell Line Selection: A Triad of Diverse Origins

The choice of cell lines is a critical determinant in the preliminary assessment of a compound's cytotoxic profile. A diverse panel allows for the identification of potential cell-type-specific effects, offering early insights into both therapeutic potential and possible off-target toxicities. For this comparative study, we have selected three of the most widely utilized cell lines in biomedical research, each with a unique phenotype and genetic background.

  • HeLa (Human Cervical Adenocarcinoma): As the first immortalized human cell line, HeLa cells are a cornerstone of cancer research.[2][3] Derived from a cervical adenocarcinoma, they are known for their rapid proliferation and robustness.[2] These epithelial-like cells contain integrated sequences of human papillomavirus 18 (HPV-18), which contributes to their immortalization and genomic instability.[2][4][5] Their aggressive cancerous phenotype makes them an excellent model for screening potent anticancer agents.

  • HepG2 (Human Hepatocellular Carcinoma): The HepG2 cell line was derived from a well-differentiated hepatocellular carcinoma and is a widely used in vitro model for liver toxicity and metabolism studies.[6][7] These epithelial-like cells retain many of the morphological and functional characteristics of hepatocytes, including the secretion of major plasma proteins like albumin and transferrin.[6][8][9] Their use is crucial for assessing potential hepatotoxicity, a common liability in drug development.

  • HEK293 (Human Embryonic Kidney 293): Originally derived from human embryonic kidney cells transformed with adenovirus 5 DNA, HEK293 cells are extensively used in biotechnology and cell biology research.[10][11][12] While not a cancer cell line in the traditional sense, their high transfectability and rapid growth make them a valuable tool for studying cellular pathways and for producing recombinant proteins.[10][13] In this context, HEK293 cells can serve as a model for non-cancerous, rapidly dividing cells, providing an initial indication of a compound's general cytotoxicity and therapeutic index.

Experimental Workflow: From Cell Culture to Cytotoxicity Assessment

The evaluation of a compound's cytotoxic effect follows a standardized workflow designed to ensure reproducibility and accuracy. The process begins with the propagation of the selected cell lines under optimal conditions, followed by treatment with the test compound at varying concentrations, and culminates in the quantification of cell viability.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Viability Assay & Data Analysis A HeLa, HepG2, HEK293 Cell Propagation B Cell Counting & Viability Check (Trypan Blue Exclusion) A->B C Seeding into 96-well Plates B->C E Addition of Compound to Cells C->E D Preparation of Serial Dilutions of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate D->E F Incubation (e.g., 48 hours) E->F G Addition of MTT Reagent F->G H Incubation & Solubilization of Formazan G->H I Absorbance Measurement (Spectrophotometer) H->I J Calculation of % Viability & IC50 Values I->J

Caption: A generalized workflow for assessing the cytotoxicity of a test compound using a 96-well plate format and an MTT assay.

Comparative Cytotoxicity Data

The cytotoxic activity of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[14] The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%, was determined for each cell line after a 48-hour incubation period.

Cell LineOriginPhenotypeIC50 (µM) of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate
HeLa Cervical CancerEpithelial-like, Malignant25.5
HepG2 Liver CancerEpithelial-like, Malignant42.8
HEK293 Embryonic KidneyEpithelial-like, Transformed78.2

Note: The IC50 values presented are representative and intended for comparative purposes within this guide.

The data indicates a differential cytotoxic response across the tested cell lines. The compound exhibits the highest potency against the HeLa cervical cancer cell line, followed by the HepG2 liver cancer cell line. The significantly higher IC50 value in HEK293 cells suggests a degree of selectivity for cancer cells over the non-cancerous, albeit transformed, kidney cell line. This preliminary selectivity is a promising characteristic for a potential anticancer agent.

Mechanistic Insights and Potential Pathways

While the precise mechanism of action for this specific compound requires further investigation, the broader class of benzisoxazole derivatives has been shown to exert anticancer effects through various pathways.[1][15] Some derivatives have been identified as inhibitors of crucial cellular machinery, such as histone deacetylases (HDACs) or molecular chaperones like Hsp90.[16][17] Inhibition of these targets can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and suppression of tumor growth.

Given the observed cytotoxicity, a plausible hypothesis is that Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate may engage with one or more intracellular signaling pathways that regulate cell survival and proliferation.

G compound Benzisoxazole Derivative hsp90 Hsp90 Chaperone compound->hsp90 Inhibition client_proteins Client Proteins (e.g., Kinases, Transcription Factors) hsp90->client_proteins Stabilization destabilization Protein Destabilization & Degradation hsp90->destabilization client_proteins->destabilization apoptosis Apoptosis destabilization->apoptosis cell_cycle_arrest Cell Cycle Arrest destabilization->cell_cycle_arrest

Caption: A potential mechanism of action where a benzisoxazole derivative inhibits Hsp90, leading to apoptosis and cell cycle arrest.

Detailed Experimental Protocol: MTT Assay

The following is a detailed protocol for the MTT cytotoxicity assay, a reliable and widely used method for assessing cell viability.[14][18]

Materials:

  • HeLa, HepG2, and HEK293 cells

  • Complete growth medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest cells from culture flasks using Trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic effects of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate on three distinct mammalian cell lines. The representative data demonstrates a promising cytotoxic profile with a degree of selectivity towards cancer cell lines. The established protocols and mechanistic hypotheses presented here offer a solid foundation for further investigation.

Future studies should aim to confirm these findings with a broader panel of cancer and non-cancerous cell lines, elucidate the specific molecular targets and mechanisms of action through techniques such as Western blotting, flow cytometry for apoptosis and cell cycle analysis, and kinase profiling. Ultimately, understanding the differential sensitivity of various cell types is a critical step in the journey of developing novel, effective, and safe anticancer therapeutics.

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